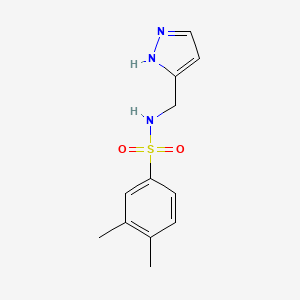
3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds, which are known for their wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, urease, and β-lactamase. These enzymes play important roles in various biological processes, and their inhibition can have significant therapeutic implications.
Wirkmechanismus
The mechanism of action of 3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide is not fully understood. However, it is believed that the compound acts by binding to the active site of the targeted enzyme, thereby inhibiting its activity. The specific interactions between the compound and the enzyme vary depending on the enzyme targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide have been extensively studied in vitro. This compound has been shown to exhibit potent inhibitory activity against carbonic anhydrase, urease, and β-lactamase enzymes. Inhibition of these enzymes can have significant therapeutic implications, such as in the treatment of cancer, bacterial infections, and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide in lab experiments is its potent inhibitory activity against several enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of specific enzymes. Another area of interest is the investigation of the compound's potential therapeutic applications, such as in the treatment of cancer and bacterial infections. Additionally, further studies are needed to determine the safety and toxicity profile of this compound in vivo.
Synthesemethoden
The synthesis of 3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 1H-pyrazole-5-carboxaldehyde in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain the pure compound. This method has been reported to yield the compound in good yields and high purity.
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-9-3-4-12(7-10(9)2)18(16,17)14-8-11-5-6-13-15-11/h3-7,14H,8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQAWOUOSPZGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

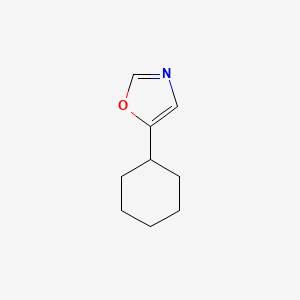
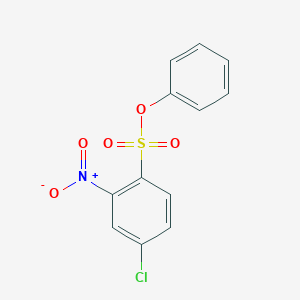
![[2-(Trifluoromethyl)phenyl]methylurea](/img/structure/B7574561.png)
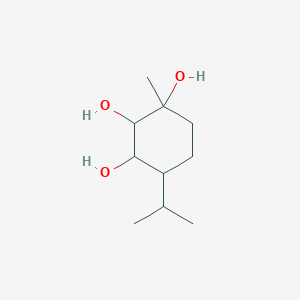


![N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7574588.png)

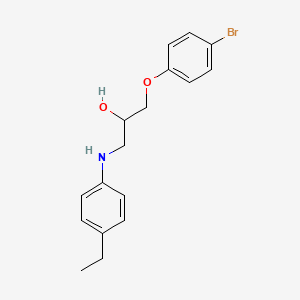
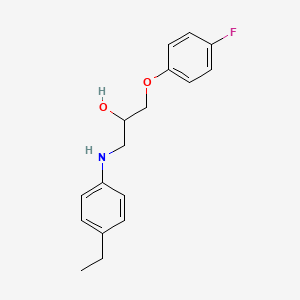
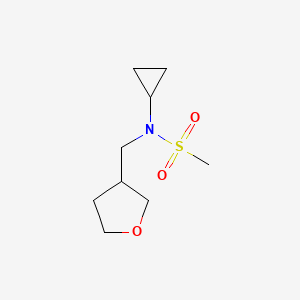
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)
![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)